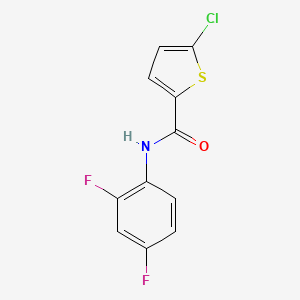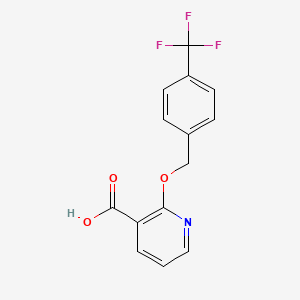
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a complex organic compound. It likely contains an oxetane ring, which is a four-membered heterocyclic ring with three carbon atoms and one oxygen atom . The compound also seems to contain a tetrahydroisoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxetane and tetrahydroisoquinoline moieties. The exact structure would depend on the specific arrangement and substitution of these moieties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxetane and tetrahydroisoquinoline moieties. Oxetanes are known to participate in ring-opening reactions . Tetrahydroisoquinolines can undergo various transformations, including oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “[3-(aminomethyl)oxetan-3-yl]methanol hydrochloride” has a molecular weight of 153.61 and is a solid at room temperature .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its potential to act as a building block in the synthesis of various pharmacologically active molecules. Its structure is conducive to forming stable, biologically active derivatives that can interact with specific receptors or enzymes within the body. The oxetane ring, in particular, is known for its ability to improve the metabolic stability of pharmaceuticals .
Neuroscience
Neuroscience research benefits from the compound’s ability to serve as a precursor for the synthesis of neuroactive substances. It may be involved in the development of novel therapeutic agents aimed at treating neurological disorders by affecting neurotransmitter systems or neuronal signaling pathways .
Pharmacology
Pharmacologically, “2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” could be significant in the design of drugs with improved pharmacokinetic properties. Oxetane-containing drugs are being explored for their enhanced absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for effective drug development .
Chemistry
In the field of chemistry, this compound is valuable for its reactivity. It can undergo various chemical transformations, including ring-opening reactions, which are useful in creating new chemical entities. Such transformations are essential in the development of new materials and chemicals with unique properties .
Biology
Biologically, the compound’s derivatives could be used to study biological pathways or as probes to understand molecular interactions. Its structural features allow for the incorporation into biomolecules, which can then be tracked or manipulated within biological systems .
Materials Science
In materials science, the compound’s derivatives could be explored for their potential use in creating new polymers or coatings with unique characteristics, such as increased durability or specialized functionalities. The oxetane ring can impart rigidity and resistance to degradation, which are desirable traits in material design .
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For example, “[3-(aminomethyl)oxetan-3-yl]methanol hydrochloride” is associated with hazard statements H302, H314, H319, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and causes serious eye irritation .
特性
IUPAC Name |
2-(oxetan-3-yl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-7-13(12-8-14-9-12)6-5-10(11)3-1;/h1-4,12H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLVKMTBNHOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3COC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)
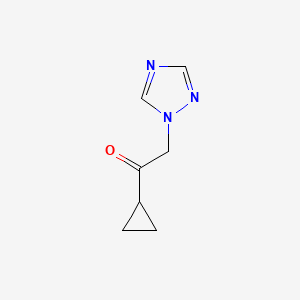
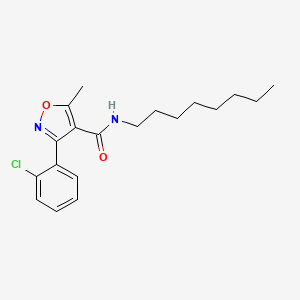
![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone](/img/structure/B2879321.png)


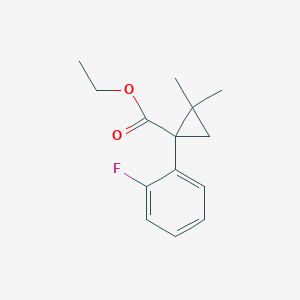

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)
